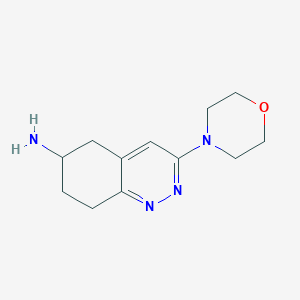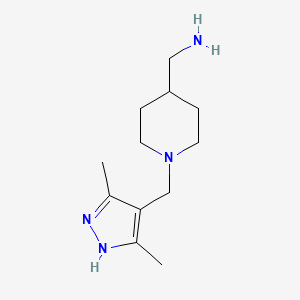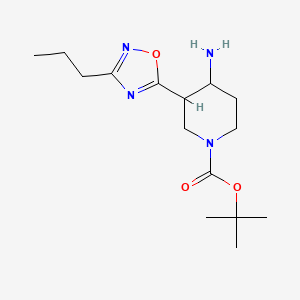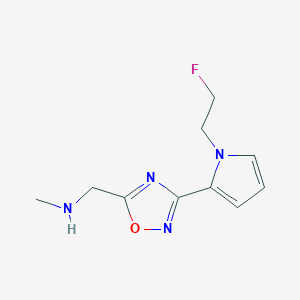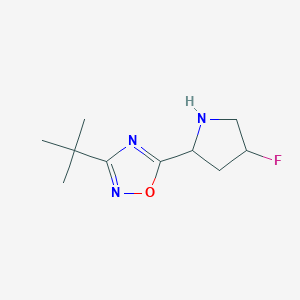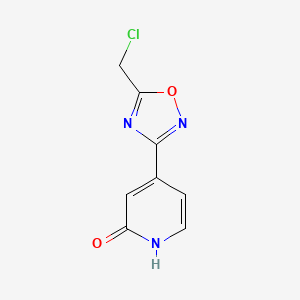
4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Descripción general
Descripción
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one (CMOP) is a heterocyclic organic compound that has recently been studied for its potential applications in scientific research. CMOP has a unique structure and properties, which makes it an interesting subject for further study.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The synthesis of polyheterocycles incorporating the oxadiazole moiety, such as those related to the compound , has demonstrated significant antibacterial activity. These compounds have been evaluated through in vitro methods, showing promising results against various bacterial strains. This suggests their potential as candidate structures for developing new antibacterial drugs (Guo-qiang Hu et al., 2005).
Synthesis and Chemical Properties
Research on the synthesis of related heterocyclic compounds has provided insights into their chemical properties and potential applications. For example, the reaction of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with various amines results in compounds that have been studied for their structural characteristics and potential biological activities (C. Rao et al., 2014).
Anticancer Activity
The novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine have been screened for in vitro anticancer activity, demonstrating significant cytotoxic effects against various human cancer cell lines. This highlights the potential of such compounds in cancer treatment research (A. Vinayak et al., 2017).
Antimycobacterial Activity
Compounds derived from 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines have been evaluated for their antimycobacterial activity, showing efficacy against Mycobacterium tuberculosis strains, including drug-resistant strains. This indicates their potential utility in addressing tuberculosis and related infectious diseases (G. Navarrete-Vázquez et al., 2007).
Antimicrobial Activity
The synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits has shown that these compounds possess notable in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests their applicability in developing new antimicrobial agents (Guo-qiang Hu et al., 2006).
Propiedades
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-7-11-8(12-14-7)5-1-2-10-6(13)3-5/h1-3H,4H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGZQAFSEHVWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475680.png)
![7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1475681.png)

![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1475684.png)
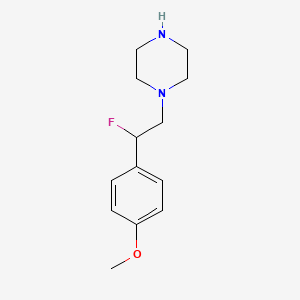
![2-propylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475689.png)
